2-(4-CHLOROPHENYL)-2-OXOETHYL 3-[(4-PHENOXYPHENYL)CARBAMOYL]PROPANOATE
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Overview
Description
2-(4-CHLOROPHENYL)-2-OXOETHYL 3-[(4-PHENOXYPHENYL)CARBAMOYL]PROPANOATE is a complex organic compound that features both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENYL)-2-OXOETHYL 3-[(4-PHENOXYPHENYL)CARBAMOYL]PROPANOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate chalcone. This intermediate is then subjected to a Michael addition with 4-phenoxyphenylamine, followed by cyclization and esterification to yield the final product. The reaction conditions often include the use of solvents such as ethanol and catalysts like glacial acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLOROPHENYL)-2-OXOETHYL 3-[(4-PHENOXYPHENYL)CARBAMOYL]PROPANOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(4-CHLOROPHENYL)-2-OXOETHYL 3-[(4-PHENOXYPHENYL)CARBAMOYL]PROPANOATE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, which can provide insights into its mechanism of action.
Mechanism of Action
The mechanism by which 2-(4-CHLOROPHENYL)-2-OXOETHYL 3-[(4-PHENOXYPHENYL)CARBAMOYL]PROPANOATE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[[(4-chlorophenyl)-oxomethyl]amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
Uniqueness
Compared to similar compounds, 2-(4-CHLOROPHENYL)-2-OXOETHYL 3-[(4-PHENOXYPHENYL)CARBAMOYL]PROPANOATE stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential as a versatile chemical entity in various fields.
Properties
Molecular Formula |
C24H20ClNO5 |
---|---|
Molecular Weight |
437.9 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 4-oxo-4-(4-phenoxyanilino)butanoate |
InChI |
InChI=1S/C24H20ClNO5/c25-18-8-6-17(7-9-18)22(27)16-30-24(29)15-14-23(28)26-19-10-12-21(13-11-19)31-20-4-2-1-3-5-20/h1-13H,14-16H2,(H,26,28) |
InChI Key |
QGOAKEUNMGEGER-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCC(=O)OCC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCC(=O)OCC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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